Ethyl 4-(5-formyl-2-furyl)benzoate

Description

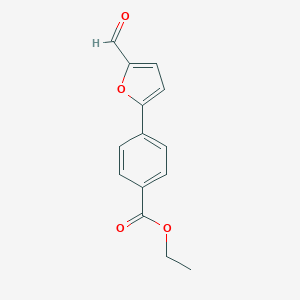

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLKFGFYBKJASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345935 | |

| Record name | Ethyl 4-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19247-87-1 | |

| Record name | Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19247-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19247-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(5-formyl-2-furyl)benzoate (CAS: 19247-87-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-formyl-2-furyl)benzoate is a heterocyclic organic compound featuring a furan ring substituted with a formyl group and a benzoate moiety. This molecule belongs to the class of 5-aryl-2-furaldehydes, a scaffold of significant interest in medicinal chemistry.[1] The presence of reactive functional groups—the aldehyde and the ester—makes it a versatile building block for the synthesis of more complex molecules and libraries of compounds for drug discovery screening.[2] The furan nucleus is a common motif in a variety of bioactive natural products and synthetic drugs, recognized for its ability to participate in various biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value | Reference(s) |

| CAS Number | 19247-87-1 | [3][4] |

| Molecular Formula | C₁₄H₁₂O₄ | [3][4] |

| Molecular Weight | 244.24 g/mol | [3][4] |

| IUPAC Name | ethyl 4-(5-formylfuran-2-yl)benzoate | [3] |

| Melting Point | 113-115 °C | [4] |

| Boiling Point (Predicted) | 404.7 ± 40.0 °C | [4] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [4] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5] | |

| SMILES | CCOC(=O)c1ccc(cc1)c2oc(C=O)cc2 | [3] |

| InChIKey | UWLKFGFYBKJASW-UHFFFAOYSA-N | [3] |

Synthesis

The most common and efficient method for the synthesis of 5-aryl-2-furaldehydes, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.

General Synthetic Scheme

The synthesis of this compound can be achieved by the coupling of 5-bromo-2-furaldehyde with ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (the boronic acid pinacol ester of ethyl 4-boronobenzoate).

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from general procedures for the synthesis of similar 5-aryl-2-furaldehydes.

Materials:

-

5-Bromo-2-furaldehyde

-

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-2-furaldehyde (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent mixture should be sufficient to dissolve the reactants.

-

Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.[6]

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

| Spectroscopic Data | Key Features and Interpretation | Reference(s) |

| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), aromatic protons on the benzoate and furan rings, and a singlet for the aldehyde proton (likely downfield, ~9-10 ppm). | [3] |

| ¹³C NMR | Expected signals include those for the carbonyl carbons of the ester and aldehyde (downfield), carbons of the aromatic and furan rings, and the ethyl group carbons. | [3][7] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and the formyl group.[3] | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹) and the ester (around 1710-1730 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C stretching vibrations.[1] | [1] |

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the 5-aryl-2-furaldehyde scaffold is a well-established pharmacophore with a broad range of therapeutic potential.

Potential as a Scaffold in Medicinal Chemistry

The structure of this compound presents multiple points for chemical modification, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

-

Aldehyde Group: The formyl group can be readily transformed into a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic rings (via condensation reactions).

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for conjugation to other molecules.

-

Aromatic Rings: The furan and benzene rings can be further functionalized through electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

Caption: Potential derivatization pathways for drug discovery.

Predicted Biological Relevance

Based on the known activities of structurally related 5-aryl-2-furaldehydes, this compound and its derivatives could be investigated for a variety of biological activities, including:

-

Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis.[1]

-

Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents. Derivatives of 5-substituted furan-2-carbaldehydes have shown activity against a range of bacterial and fungal pathogens.[1][9]

-

Enzyme Inhibition: The electrophilic nature of the aldehyde group and the overall electronic properties of the molecule could allow it to interact with the active sites of various enzymes. For instance, some benzoate derivatives have been shown to inhibit enzymes like biotin carboxylase.[10]

It is important to note that these are predicted activities based on the chemical class, and dedicated biological screening would be required to confirm any therapeutic potential of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3]

-

Hazard Statements:

-

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse molecular libraries. While specific biological data for this compound is limited, the well-documented activities of the 5-aryl-2-furaldehyde scaffold suggest that its derivatives are promising candidates for screening in various therapeutic areas, particularly in the development of new anticancer and antimicrobial agents. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential in drug development pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Ethyl 4-(5-formyl-2-furyl)benzoate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(5-formyl-2-furyl)benzoate, tailored for researchers, scientists, and drug development professionals. This document includes key data, experimental protocols, and visualizations to support further research and application of this compound.

Core Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of a benzoate group attached to a furan ring, which is further substituted with a formyl group. This combination of functional groups suggests potential for a variety of chemical reactions and biological activities.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 19247-87-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.24 g/mol | [1][2] |

| Melting Point | 113-115 °C | [3][4] |

| Boiling Point | 404.7 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | No specific data found. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water, typical for aromatic esters. | |

| InChI | InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3 | [5] |

| SMILES | CCOC(=O)c1ccc(cc1)c2oc(C=O)cc2 | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki coupling reaction, a common method for forming aryl-aryl bonds.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound from Ethyl 4-bromobenzoate and 2-formylfuran-5-boronic acid.

Materials:

-

Ethyl 4-bromobenzoate

-

2-Formylfuran-5-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add Ethyl 4-bromobenzoate (1.0 eq), 2-formylfuran-5-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq), in toluene.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to yield a product of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of ethanol and water or ethyl acetate and hexanes.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and furan rings, the aldehyde proton, and the ethyl ester group.[5]

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 244.24 g/mol .[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching frequencies of the ester and aldehyde groups.

Logical Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, furan derivatives are known to exhibit a range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties. The following section explores a plausible signaling pathway that furan-containing compounds may modulate, based on general findings for this class of molecules.

Disclaimer: The following signaling pathway is a representative example based on the known biological activities of other furan derivatives and is not based on direct experimental evidence for this compound. It is intended to serve as a conceptual framework for future research.

Many furan-containing compounds have been investigated for their anticancer properties. One common mechanism of action for anticancer agents is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The PI3K/Akt signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Ethyl 4-(5-formyl-2-furyl)benzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a probable synthetic pathway for Ethyl 4-(5-formyl-2-furyl)benzoate, a chemical compound of interest in research and development.

Molecular Profile

This compound is a bifunctional organic molecule featuring an ethyl benzoate moiety linked to a formyl-substituted furan ring. This structure offers multiple reaction sites, making it a valuable building block in the synthesis of more complex molecules.

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| CAS Number | 19247-87-1 |

| Melting Point | 113-115 °C |

| Boiling Point (Predicted) | 404.7±40.0 °C |

| Density (Predicted) | 1.199±0.06 g/cm³ |

Experimental Protocol: A Probable Synthetic Route

The synthesis of this compound can likely be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] The probable reactants for this synthesis are Ethyl 4-bromobenzoate and 5-formyl-2-furylboronic acid.

-

Ethyl 4-bromobenzoate

-

5-Formyl-2-furylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃))

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-bromobenzoate and 5-formyl-2-furylboronic acid in the chosen solvent system.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature with stirring for several hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

The following diagram illustrates the logical workflow of the proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

The diagram below outlines the key steps in the experimental procedure, from reaction setup to the isolation of the final product.

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to Ethyl 4-(5-formylfuran-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(5-formylfuran-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a probable synthetic route based on the Suzuki-Miyaura coupling reaction, and proposed protocols for the evaluation of its potential biological activities. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Ethyl 4-(5-formylfuran-2-yl)benzoate is a chemical compound with the IUPAC name ethyl 4-(5-formylfuran-2-yl)benzoate[1]. Its chemical structure consists of an ethyl benzoate moiety linked to a 5-formylfuran group at the 4-position of the benzene ring.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 4-(5-formylfuran-2-yl)benzoate | [1] |

| Synonyms | Ethyl 4-(5-formyl-2-furyl)benzoate, 4-(5-Formyl-furan-2-yl)-benzoic acid ethyl ester, 5-(p-carbethoxyphenyl)furfural | [1][2] |

| CAS Number | 19247-87-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.25 g/mol | [1] |

| Melting Point | 113-115 °C | [2] |

| Boiling Point (Predicted) | 404.7 ± 40.0 °C | [2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available | PubChem[1] |

| ¹³C NMR | Available | PubChem[1], SpectraBase[3] |

| GC-MS | Available | PubChem[1] |

| HPLC, LC-MS, UPLC | Potentially Available | Ambeed[4] |

Synthesis and Experimental Protocol

The synthesis of Ethyl 4-(5-formylfuran-2-yl)benzoate can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5][6][7][8][9] Two plausible synthetic pathways are presented below.

Synthetic Pathway 1: Coupling of 2-Formylfuran-5-boronic acid with Ethyl 4-bromobenzoate

This pathway involves the reaction of a commercially available furan boronic acid derivative with an ethyl benzoate halide.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on general procedures for Suzuki-Miyaura coupling reactions found in the literature.[5]

Materials:

-

2-Formylfuran-5-boronic acid

-

Ethyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylfuran-5-boronic acid (1.2 equivalents), ethyl 4-bromobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst, which can be pre-formed or generated in situ from palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Ethyl 4-(5-formylfuran-2-yl)benzoate as a solid.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Proposed Experimental Protocols

While no specific biological activities for Ethyl 4-(5-formylfuran-2-yl)benzoate have been reported in the reviewed literature, derivatives of both furan and benzoate are known to exhibit a range of biological effects, including anticancer and antimicrobial properties.[10][11][12][13][14][15][16][17] Therefore, it is plausible that the title compound may possess similar activities.

Anticancer Activity Evaluation (Proposed Protocol)

A common method for assessing the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[16]

Cell Lines:

A panel of human cancer cell lines could be used, for example:

-

MCF-7 (breast cancer)

-

HeLa (cervical cancer)

-

A549 (lung cancer)

-

HepG2 (liver cancer)

Procedure:

-

Culture the selected cancer cell lines in appropriate media until they reach approximately 80% confluency.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of Ethyl 4-(5-formylfuran-2-yl)benzoate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Evaluation (Proposed Protocol)

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

Procedure:

-

Prepare a stock solution of Ethyl 4-(5-formylfuran-2-yl)benzoate in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (a known antibiotic or antifungal agent), a negative control (medium with the solvent), and a growth control (medium with the microorganism only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Ethyl 4-(5-formylfuran-2-yl)benzoate is a readily synthesizable compound with potential for biological activity based on its structural motifs. This guide provides a framework for its synthesis via Suzuki-Miyaura coupling and outlines standard protocols for the preliminary assessment of its anticancer and antimicrobial properties. The presented information is intended to facilitate further research and development of this and related compounds in the field of medicinal chemistry.

References

- 1. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 19247-87-1 | Ethyl 4-(5-formylfuran-2-yl)benzoate | Aryls | Ambeed.com [ambeed.com]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate from 5-bromo-2-furancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate from 5-bromo-2-furancarboxaldehyde. The core of this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide provides a comprehensive experimental protocol, quantitative data derived from analogous reactions, and a visual representation of the synthetic workflow.

Reaction Principle and Overview

The synthesis of this compound is achieved through the coupling of 5-bromo-2-furancarboxaldehyde with 4-(ethoxycarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-furancarboxaldehyde to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (the 4-(ethoxycarbonyl)phenyl group) is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound. These values are based on established protocols for analogous reactions and may require optimization for this specific transformation.

| Parameter | Value | Notes |

| Reactants | ||

| 5-bromo-2-furancarboxaldehyde | 1.0 equivalent | Limiting reagent. |

| 4-(ethoxycarbonyl)phenylboronic acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the limiting reagent. |

| Catalyst | ||

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 2 - 5 mol% | Other palladium catalysts such as Pd(dppf)Cl₂ can also be used. |

| Base | ||

| Potassium carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | Other bases like sodium carbonate or potassium phosphate can be employed. |

| Solvent System | ||

| Toluene/Ethanol/Water or Dioxane/Water | 4:1 to 10:1 (v/v) | A degassed solvent system is crucial to prevent catalyst oxidation. |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Reaction is typically heated to reflux. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |

| Yield | ||

| Expected Yield | 70 - 95% | Highly dependent on reaction conditions and purification. |

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-bromo-2-furancarboxaldehyde

-

4-(ethoxycarbonyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube, add 5-bromo-2-furancarboxaldehyde (1.0 eq.), 4-(ethoxycarbonyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

The flask is sealed with a rubber septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

-

Solvent and Catalyst Addition:

-

A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added via syringe. The volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

-

Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) is then added to the flask under a positive pressure of the inert gas.

-

-

Reaction Execution:

-

The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-furancarboxaldehyde) is consumed (typically 8-16 hours).

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and water.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Ethyl 4-(5-formyl-2-furyl)benzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(5-formyl-2-furyl)benzoate is a bifunctional organic compound that has emerged as a valuable building block in the synthesis of a diverse array of complex molecules. Its unique structure, featuring a reactive aldehyde group and an ethyl benzoate moiety connected by a furan ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 113-115 °C. Its molecular formula is C14H12O4, corresponding to a molecular weight of 244.24 g/mol .[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H12O4 | [2][3] |

| Molecular Weight | 244.24 g/mol | [2][3] |

| Melting Point | 113-115 °C | [1] |

| Boiling Point (Predicted) | 404.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [1] |

| CAS Number | 19247-87-1 | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Available in spectral databases | [2] |

| ¹³C NMR | Available in spectral databases | [2][4] |

| Mass Spectrometry (GC-MS) | m/z top peak: 199, m/z 2nd highest: 244, m/z 3rd highest: 115 | [2] |

| IR Spectroscopy | Expected peaks for C=O (aldehyde and ester), C-O, and aromatic C-H bonds |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: a Suzuki-Miyaura coupling to form the core aryl-furan structure, followed by an esterification reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(5-formyl-2-furyl)benzoic acid (Precursor)

This protocol is based on a general Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a round-bottom flask, combine ethyl 4-bromobenzoate (1.0 eq), 2-formylfuran-5-boronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Add a base, such as sodium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.

-

Hydrolysis: The resulting crude ester is then hydrolyzed to the carboxylic acid. Add a solution of lithium hydroxide (LiOH) in a mixture of methanol and water to the crude ester.[5]

-

Reflux: Reflux the mixture for approximately 1 hour, monitoring the disappearance of the ester by TLC.[5]

-

Acidification and Extraction: After cooling, acidify the mixture with 2N HCl to a pH of 4-5. Extract the product with ethyl acetate.[5]

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(5-formyl-2-furyl)benzoic acid.[5]

Experimental Protocol: Fischer Esterification to this compound

This protocol is based on a general Fischer esterification method.

-

Reaction Setup: Dissolve 4-(5-formyl-2-furyl)benzoic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-4 drops).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Utility as a Building Block in Organic Synthesis

The aldehyde functionality of this compound is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Key reactions involving the aldehyde group.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.

Table 3: Representative Wittig Reaction Data

| Reagent | Product | Conditions | Yield | Reference |

| Benzyltriphenylphosphonium chloride | Ethyl 4-(5-(2-phenylethenyl)-2-furyl)benzoate | Dichloromethane, 50% NaOH (aq) | Not reported for this specific substrate | [6] |

| (Carbethoxymethylene)triphenylphosphorane | Diethyl 2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylate | Solvent-free | Not reported for this specific substrate | [7] |

Experimental Protocol: General Wittig Reaction

-

Ylide Generation: In a flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in a suitable solvent like dichloromethane. Add a strong base, such as a 50% aqueous solution of sodium hydroxide, dropwise with vigorous stirring.[6]

-

Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 eq) in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography or recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is used to form α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound.

Table 4: Representative Knoevenagel Condensation Data

| Reagent | Product | Conditions | Yield | Reference |

| Malononitrile | Ethyl 4-(5-(2,2-dicyanovinyl)-2-furyl)benzoate | Water, weak base (e.g., sodium bicarbonate), room temperature | 50-100% (typical for similar aldehydes) | [8] |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylate | Solvent-free, MgO/ZrO₂, 60 °C | 65-95% (typical for similar aldehydes) | [9] |

Experimental Protocol: General Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a flask, suspend this compound (1.0 eq) and malononitrile (1.05 eq) in water.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as sodium bicarbonate.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 30 minutes to 2 hours. The product often precipitates out of the aqueous solution.[8]

-

Isolation: Collect the solid product by suction filtration and wash with cold water.

-

Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.

Formation of Oximes and Hydrazones

The aldehyde group readily undergoes condensation reactions with hydroxylamine and hydrazines to form oximes and hydrazones, respectively. These derivatives are important intermediates in the synthesis of various nitrogen-containing heterocycles.

Table 5: Representative Oxime and Hydrazone Formation Data

| Reagent | Product | Conditions | Yield | Reference |

| Hydroxylamine hydrochloride | Ethyl 4-(5-((hydroxyimino)methyl)-2-furyl)benzoate | Pyridine, reflux | Not reported for this specific substrate | [10] |

| Hydrazine hydrate | Ethyl 4-(5-(hydrazonomethyl)-2-furyl)benzoate | Ethanol, reflux | Not reported for this specific substrate | [11][12] |

Experimental Protocol: General Hydrazone Formation

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add a slight excess of the hydrazine derivative (e.g., hydrazine hydrate, 1.05 eq).[11]

-

Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.[11]

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for sequential or orthogonal transformations, providing access to a wide range of complex molecular architectures. The synthetic routes and reaction protocols outlined in this guide, based on established and reliable chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising intermediate in the creation of novel materials and biologically active compounds. Further investigation into specific reaction conditions and the exploration of its utility in the synthesis of advanced materials and pharmaceutical agents are warranted.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19247-87-1 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate | Journal of Global Pharma Technology [jgpt.co.in]

The Furan Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a valuable component in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential applications of furan derivatives in medicinal chemistry, with a focus on their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Diverse Pharmacological Landscape of Furan Derivatives

Furan-containing compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.[2][3] These activities include:

-

Antimicrobial Activity: Furan derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] A notable example is Nitrofurantoin, a widely used antibiotic for urinary tract infections.[2] The mechanism of action for many nitrofurans involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

-

Anticancer Activity: The furan nucleus is a key structural feature in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways, and the induction of apoptosis.[4] Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer, features a furan moiety.[5]

-

Anti-inflammatory Activity: Certain furan derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

-

Neuroprotective Activity: Emerging research suggests the potential of furan-containing compounds in the treatment of neurodegenerative diseases.[6][7] Their antioxidant and anti-inflammatory properties may help mitigate oxidative stress and neuroinflammation, key factors in the progression of these disorders.[6][7]

Quantitative Data on Bioactive Furan Derivatives

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. The following tables summarize quantitative data for representative furan derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Selected Furan Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-fused Chalcone 1 | HeLa (Cervical) | 0.08 | |

| Furan-fused Chalcone 24 | HeLa (Cervical) | 8.79 | |

| Furan-fused Chalcone 24 | SW620 (Colorectal) | Moderate Potency | |

| Furo[2,3-d]pyrimidine 4c | VEGFR-2 | 0.0571 | [8] |

| Furo[2,3-d]pyrimidine 7b | VEGFR-2 | 0.0425 | [8] |

| Furo[2,3-d]pyrimidine 7b | A549 (Lung) | 6.66 | [8] |

| Furo[2,3-d]pyrimidine 7b | HT-29 (Colon) | 8.51 | [8] |

| Furo[2,3-d]pyrimidine 10b | PI3Kα | 0.175 | [9] |

| Furo[2,3-d]pyrimidine 10b | PI3Kβ | 0.071 | [9] |

| Furo[2,3-d]pyrimidine 10b | AKT | 0.411 | [9] |

| Benzo[b]furan 26 | MCF-7 (Breast) | 0.057 | [10] |

| Benzo[b]furan 36 | MCF-7 (Breast) | 0.051 | [10] |

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [2] |

| Nitrofurantoin | MRSA | 1 | [2] |

| Furazolidone | Escherichia coli | 16 | [2] |

| 5-nitrofuran-isatin hybrid | MRSA | - | [2] |

| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key furan-containing drugs and for common biological assays used to evaluate the activity of furan derivatives.

Synthesis of Bioactive Furan Derivatives

Protocol 1: Synthesis of Nitrofurantoin

This protocol describes a common synthetic route to Nitrofurantoin.[2][3][11]

Step 1: Synthesis of 1-Aminohydantoin

-

React glycine with urea in the presence of hydrochloric acid and water at 140°C.

-

This reaction involves the removal of one molecule of water and ammonia, leading to the cyclization and formation of 1-aminohydantoin.[3]

Step 2: Synthesis of 5-Nitro-2-furaldehyde

-

Nitrate 2-furaldehyde using a mixture of nitric acid and sulfuric acid in acetic anhydride at low temperatures.

Step 3: Condensation to form Nitrofurantoin

-

React 1-aminohydantoin with 5-nitro-2-furaldehyde.

-

The reaction proceeds via a condensation reaction, eliminating a molecule of water to form the final product, Nitrofurantoin.[3]

Protocol 2: Synthesis of Lapatinib

The synthesis of Lapatinib is a multi-step process. A representative synthetic route is outlined below.[1][12][13][14]

Step 1: Synthesis of the Quinazoline Core

-

Start with a commercially available 6-iodoquinazolin-4-one.

-

Perform a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom.

Step 2: Suzuki Coupling

-

Couple the chlorinated quinazoline intermediate with 5-formyl-2-furylboronic acid using a palladium catalyst. This step introduces the furan moiety.[13]

Step 3: Reductive Amination

-

React the resulting aldehyde with 2-(methylsulfone)ethylamine.

-

Reduce the intermediate imine using a suitable reducing agent to form the secondary amine.[12]

Step 4: Salt Formation

-

React the Lapatinib base with p-toluenesulfonic acid monohydrate to form the ditosylate salt, which is the pharmaceutically used form.[13]

Biological Evaluation Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a furan derivative against a bacterial strain.[7]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a series of two-fold dilutions of the furan derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[15]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can then be calculated.

Signaling Pathways and Mechanisms of Action

Several furan derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Certain furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and Akt.[9][16][17] These compounds can bind to the ATP-binding pocket of these kinases, thereby blocking their activity and downstream signaling, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[9][17]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development and progression of several cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation. Some natural products and synthetic compounds have been shown to inhibit this pathway by promoting the degradation of β-catenin.[18][19] While direct targeting of this pathway by furan derivatives is an active area of research, their ability to modulate upstream regulators or directly interact with components like β-catenin is being explored.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

- 12. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

- 19. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Furan-Based Polyesters: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Furan-based polyesters are a class of bio-based polymers gaining significant attention as sustainable alternatives to their petroleum-based counterparts. Derived from renewable resources such as sugars, these polymers, most notably polyethylene furanoate (PEF) and poly(butylene 2,5-furandicarboxylate) (PBF), exhibit promising thermal, mechanical, and barrier properties. Their potential applications span from packaging materials to advanced biomedical uses, including targeted drug delivery. This technical guide provides a comprehensive literature review of furan-based polyesters, detailing their synthesis, properties, and relevant experimental protocols, with a focus on their application in the pharmaceutical sciences.

Core Synthesis Methodologies

The primary methods for synthesizing furan-based polyesters are melt polycondensation and, increasingly, ring-opening polymerization. Melt polycondensation is a well-established technique that typically involves two stages: esterification or transesterification followed by polycondensation under high vacuum and temperature.

Two-Stage Melt Polycondensation

This common industrial method can utilize either 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) as the furan-based monomer. The diol, such as ethylene glycol for PEF or 1,4-butanediol for PBF, is used in excess.

Figure 1: Two-stage melt polycondensation process for furan-based polyesters.

Solid-State Polymerization (SSP)

To achieve higher molecular weights, which are often necessary for demanding applications like bottle manufacturing, a solid-state polymerization (SSP) step can be employed after melt polycondensation.[1][2][3][4][5][6] This process involves heating the semi-crystalline polymer powder to a temperature between its glass transition (Tg) and melting (Tm) temperatures under vacuum or an inert gas flow.[1][2][3][4][5][6]

Figure 2: General workflow for solid-state polymerization of furan-based polyesters.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is an alternative route that can yield high molecular weight polyesters from cyclic oligomers under milder conditions than melt polycondensation.[4][7] This method can offer better control over the polymer's molecular weight and structure.

Quantitative Data on Furan-Based Polyesters

The thermal and mechanical properties of furan-based polyesters are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for PEF and PBF from the literature. It is important to note that these values can vary depending on the polymer's molecular weight, crystallinity, and the specific experimental conditions.

Table 1: Thermal Properties of Furan-Based Polyesters

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| PEF | 75 - 87 | 210 - 235 | ~350 |

| PBF | 35 - 45 | 170 - 180 | ~380 |

Data sourced from multiple references, including[8].

Table 2: Mechanical Properties of Furan-Based Polyesters

| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEF | 2.0 - 4.0 | 50 - 70 | 5 - 30 |

| PBF | 0.9 - 2.0 | 40 - 60 | >100 |

Data sourced from multiple references, including[8].

Experimental Protocols

Detailed Protocol for Two-Stage Melt Polycondensation of PEF

This protocol is a synthesis of procedures described in the literature.[2][6][9][10]

Materials:

-

2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)

-

Ethylene glycol (EG)

-

Catalyst (e.g., tetrabutyl titanate (TBT), titanium(IV) isopropoxide (TIS), or antimony(III) oxide (Sb₂O₃))

-

Nitrogen or Argon gas

-

Methanol (for washing)

Procedure:

-

Stage 1: Esterification/Transesterification

-

Charge the reaction vessel with FDCA and EG in a molar ratio of 1:2.1 or DMFD and EG in a 1:2 molar ratio.

-

Add the esterification/transesterification catalyst (e.g., 400 ppm of TBT or TIS).

-

Purge the reactor with inert gas (N₂ or Ar) three times.

-

Heat the mixture under a slow stream of inert gas with stirring (e.g., 200 rpm).

-

Gradually increase the temperature, for instance, holding at 160°C for 2 hours, then 170°C for 1 hour, and finally 180-200°C for 1 hour.

-

Continuously remove the water or methanol byproduct by distillation. The reaction is considered complete when approximately 90% of the theoretical amount of byproduct has been collected.

-

-

Stage 2: Polycondensation

-

Add the polycondensation catalyst (e.g., 300 ppm of Sb₂O₃) if different from the first stage catalyst.

-

Gradually reduce the pressure to less than 10 Pa over about 30 minutes to avoid excessive foaming.

-

Simultaneously, gradually increase the temperature to 230-260°C.

-

Increase the stirring speed initially (e.g., to 720 rpm) and then reduce it as the viscosity of the melt increases.

-

Maintain these conditions for 2-4 hours.

-

Once the desired viscosity is achieved, cool the reactor and extrude the polymer.

-

The resulting polymer can be milled and washed with methanol.

-

Detailed Protocol for Solid-State Polymerization (SSP) of PEF

This protocol is based on procedures found in the literature.[1][2][3][6]

Materials:

-

Amorphous PEF prepolymer (from melt polycondensation)

-

Nitrogen gas

Procedure:

-

Crystallization:

-

Grind the amorphous PEF prepolymer into a powder.

-

Crystallize the powder by heating it at a temperature above its Tg but below its Tm (e.g., at 170°C for 6 hours) in an inert atmosphere.

-

-

Solid-State Polymerization:

-

Place the crystallized PEF powder in a reaction vessel suitable for vacuum application.

-

Heat the vessel to the desired SSP temperature (e.g., 190°C, 200°C, or 205°C).

-

Apply a high vacuum (e.g., <5 Pa).

-

Maintain these conditions for the desired reaction time (e.g., 1 to 5 hours).

-

After the reaction, cool the polymer to room temperature under an inert atmosphere.

-

General Protocol for Polymer Characterization

Gel Permeation Chromatography (GPC/SEC): [11][12][13][14][15]

-

Sample Preparation: Dissolve the polymer (1-2 mg/mL) in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) for polyesters, often mixed with chloroform).[11][12][13] Allow to dissolve overnight and filter through a 0.2 µm PTFE filter.[11][14][15]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., PL-HFIP gel columns).

-

Mobile Phase: A suitable solvent, such as HFIP with a salt (e.g., potassium triflate) to suppress ionic interactions.

-

Calibration: Use narrow polydispersity standards (e.g., polystyrene or PMMA) to generate a calibration curve.

Differential Scanning Calorimetry (DSC): [8][16][17][18][19][20][21]

-

Sample Preparation: Use a small amount of polymer (5-10 mg) sealed in an aluminum pan.

-

Procedure: Typically, a heat-cool-heat cycle is performed under a nitrogen atmosphere. For example, heat from room temperature to a temperature above the melting point (e.g., 250°C) at a rate of 10°C/min, hold for a few minutes to erase thermal history, cool to a temperature below the glass transition (e.g., 0°C) at 10°C/min, and then reheat at 10°C/min. The second heating scan is typically used for analysis.

Thermogravimetric Analysis (TGA): [16][19][22]

-

Sample Preparation: Use a small amount of polymer (5-10 mg).

-

Procedure: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

Tensile Testing: [23][24][25][26][27]

-

Sample Preparation: Prepare dumbbell-shaped specimens or rectangular films with specified dimensions according to standards like ASTM D882 or ISO 527-3.[23][25]

-

Procedure: Use a universal testing machine to stretch the specimen at a constant crosshead speed until it breaks. Record the force and displacement to generate a stress-strain curve.

Furan-Based Polyesters in Drug Delivery

The unique properties of furan-based polymers make them attractive candidates for biomedical applications, particularly in drug delivery.[28][29][30][31][32] They can be formulated into nanoparticles to encapsulate therapeutic agents, such as the anticancer drug doxorubicin.[29][30][31][32][33]

Targeted Drug Delivery and Cellular Uptake

For targeted drug delivery, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies. A powerful method for this is the Diels-Alder "click" reaction between a furan-functionalized polymer and a maleimide-modified antibody.[34][35][36][37][38] This conjugation allows the nanoparticles to specifically bind to receptors overexpressed on cancer cells, enhancing their cellular uptake.

The cellular internalization of these nanoparticles typically occurs through endocytosis.[39][40][41][42][43] The main pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[39][41] Once inside the cell, the nanoparticles are often trafficked to endosomes and then lysosomes, where the acidic environment can trigger the release of the encapsulated drug. The drug can then exert its therapeutic effect, for example, by intercalating with DNA in the nucleus.

Figure 3: Generalized pathway for targeted drug delivery and cellular uptake of functionalized furan-based polyester nanoparticles.

Conclusion

Furan-based polyesters represent a versatile and sustainable platform for a wide range of applications. Their tunable thermal and mechanical properties, combined with their bio-based origin, make them attractive materials for both bulk applications and specialized fields like drug delivery. The ability to functionalize these polymers and formulate them into nanoparticles opens up exciting possibilities for the development of advanced therapeutic systems. Further research into optimizing their synthesis, tailoring their properties, and exploring their full potential in biomedical applications is crucial for realizing their promise as next-generation sustainable polymers.

References

- 1. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. waters.com [waters.com]

- 20. dspace.mit.edu [dspace.mit.edu]

- 21. youtube.com [youtube.com]

- 22. advanses.com [advanses.com]

- 23. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]

- 24. appropedia.org [appropedia.org]

- 25. zwickroell.com [zwickroell.com]

- 26. shimadzu-testing.com [shimadzu-testing.com]

- 27. Tensile Testing for PET Films : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 28. researchgate.net [researchgate.net]

- 29. Biopolymer based nanosystem for doxorubicin targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. Fabrication of doxorubicin nanoparticles by controlled antisolvent precipitation for enhanced intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 35. Immuno-polymeric nanoparticles by Diels-Alder chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. static1.squarespace.com [static1.squarespace.com]

- 37. Visible-light-mediated Diels–Alder reactions under single-chain polymer confinement: investigating the role of the crosslinking moiety on catalyst activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 38. researchgate.net [researchgate.net]

- 39. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

- 41. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Imp… [ouci.dntb.gov.ua]

- 43. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-(5-formyl-2-furyl)benzoate

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(5-formyl-2-furyl)benzoate, tailored for researchers, scientists, and professionals in the field of drug development. This document presents available spectroscopic data in a structured format, details a plausible experimental protocol for its synthesis, and includes a visualization of the synthetic pathway.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. While detailed ¹H and ¹³C NMR data are not publicly available without specialized database access, mass spectrometry data provides significant structural information.

1.1. Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The key mass-to-charge ratio (m/z) peaks are summarized in the table below. The molecular ion peak corresponds to the compound's molecular weight.

| Data Type | Parameter | Value |

| Molecular Formula | - | C₁₄H₁₂O₄ |

| Molecular Weight | g/mol | 244.24 |

| GC-MS Data | ||

| m/z Top Peak | 199 | |

| m/z 2nd Highest | 244 | |

| m/z 3rd Highest | 115 |